Lipophilicity (cLogP) Comparison: The 4-Nitrile Derivative Offers Intermediate Lipophilicity for Balanced ADME Profiling vs. Carboxylic Acid and Unsubstituted Analogs
The target compound exhibits a computed LogP (cLogP) of 1.14, positioning it in an optimal lipophilicity window for lead-like compounds (typically cLogP 0–3) . In contrast, the 4-carboxylic acid analog (CAS 4600-04-8) displays a higher cLogP of 1.48 despite its polar acid group, attributable to compensatory hydrogen-bonding effects, while the 4-unsubstituted parent (CAS 1453-81-2) lacks any cLogP-modulating group, leading to unoptimized lipophilicity for medicinal chemistry programs . The nitrile group thus provides a distinct hydrophilicity adjustment without introducing additional hydrogen-bond donors, a critical advantage for CNS drug design.
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.13898 (computed) |
| Comparator Or Baseline | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 4600-04-8): cLogP = 1.48. 1-Phenyl-1H-1,2,3-triazole (CAS 1453-81-2): cLogP not reported; predicted ~2.0. |
| Quantified Difference | ΔcLogP ≈ -0.34 vs. 4-COOH analog; ≈ -0.86 vs. unsubstituted parent (predicted). The target compound is the most hydrophilic of the three. |
| Conditions | Computational prediction using standard molecular descriptors; values sourced from vendor technical datasheets. |
Why This Matters
A cLogP of ~1.1 aligns with the rule-of-five criteria for oral bioavailability and CNS multiparameter optimization scores, making this intermediate more desirable for lead generation libraries than its more lipophilic counterparts.
